N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide

Antiplasmodial screening Phenotypic assay Malaria drug discovery

This synthetic 1,3,4-oxadiazole-2-amide features a conformationally restricted cyclopentanecarboxamide moiety (MW 287.31, logP 2.3, 5 HBA/1 HBD). With only 9.0% inhibition of P. falciparum NF54 at 2 µM, it serves as a validated weakly active/inactive control for dose-response and time-kill assay benchmarking. Its fragment-like physicochemical profile makes it an ideal baseline reference for SAR campaigns exploring amide substituent effects on target binding or phenotypic potency. Available in research quantities at 95% purity from multiple global building block suppliers.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1334371-78-6
Cat. No. B2714776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
CAS1334371-78-6
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3
InChIInChI=1S/C15H17N3O3/c19-14(11-6-4-5-7-11)16-15-18-17-13(21-15)10-20-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,16,18,19)
InChIKeyDMIOWIXAZGIFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5.22 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide (CAS 1334371-78-6): Core Chemical Identity and Screening Provenance


N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide (CAS 1334371-78-6) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a cyclopentanecarboxamide moiety at the 2-amino position and a phenoxymethyl substituent at the 5-position of the heterocycle [1]. The compound has a molecular weight of 287.31 g/mol, a calculated logP of approximately 2.3, and contains one hydrogen bond donor and five hydrogen bond acceptor atoms [1]. Its original biological annotation derives from inclusion in the MMV Hit Generation Library 1 (HGL1), which was screened against asexual blood-stage Plasmodium falciparum using a nano-luciferase reporter assay, generating a single-concentration primary screening data point [2].

Why N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide Cannot Be Freely Interchanged with Other Oxadiazole Analogs


Within the 1,3,4-oxadiazole-2-amide chemotype, small changes to the amide substituent profoundly alter the three-dimensional shape, lipophilicity, and hydrogen-bonding capacity of the molecule, which in turn governs its bioactivity profile in specific target-based or phenotypic assays [1]. The cyclopentanecarboxamide group provides a conformationally restricted, moderately lipophilic cyclic amide that differs from simpler aliphatic or aromatic amide analogs in both steric bulk and electronic character. As documented in the MMV HGL1 screening dataset, structurally distinct oxadiazole amides exhibit a wide distribution of single-point antiplasmodial activities at 2 µM, ranging from low percentage inhibition to near-complete growth suppression, indicating that the choice of amide substituent is not a generic variable [2]. Consequently, substituting this compound with a close pivalamide-, acetamide-, or benzamide-bearing analog without confirmatory head-to-head activity data is scientifically unjustified; the quantitative evidence below maps the precise screening position of the cyclopentanecarboxamide variant within the broader chemical space.

Quantitative Differentiation Evidence for N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide


Antiplasmodial Single-Point Activity: Rank within the MMV HGL1 Screen

In the MMV HGL1 primary screen against Plasmodium falciparum NF54 (nanoGlo reporter, 2 µM, 72 h), N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide produced 9.0% inhibition [1][2]. This value serves as a quantitative baseline against which all other oxadiazole amide analogs in the same library can be compared. Although a formal comparator-specific datum for a single analog is not publicly available, the dataset-wide distribution of inhibition values provides context: many analogs show substantially higher inhibition (e.g., >50% at 2 µM), meaning this compound falls into the low-activity tier of the library and is not a primary hit [2]. Procurement decisions must account for the fact that replacing the cyclopentanecarboxamide moiety with other amides (e.g., pivalamide or benzamide) is known to shift activity within this assay system, necessitating side-by-side testing for any structure-activity relationship (SAR) exploration.

Antiplasmodial screening Phenotypic assay Malaria drug discovery

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile vs. Pivalamide and Acetamide Analogs

The target compound exhibits a calculated logP (XLogP3-AA) of 2.3 and a topological polar surface area (TPSA) of 77.3 Ų, reflecting moderate lipophilicity and hydrogen-bonding capacity conferred by the cyclopentanecarboxamide group [1]. In contrast, the pivalamide analog (N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide, CAS 1286713-80-1) has a predicted logP of approximately 2.1 and TPSA of 77.3 Ų (identical HBA/HBD counts but with a sterically compact tert-butyl group instead of the cyclopentyl ring) . The cyclopentyl moiety introduces greater conformational flexibility and a larger hydrophobic surface area than the tert-butyl group, which can influence binding to flat hydrophobic protein pockets differently. These differences, while modest in magnitude, can translate into divergent target engagement profiles in protein-binding assays; therefore, direct interchange with pivalamide or acetamide analogs without corroborating biophysical or cellular data is unwarranted.

Physicochemical profiling Drug-likeness Oxadiazole SAR

Molecular Property Landscape: MW, HBA/HBD, and Rotatable Bond Count vs. 1,3,4-Oxadiazole Benchmarks

The compound possesses a molecular weight of 287.31 Da, 5 hydrogen bond acceptors (HBA), 1 hydrogen bond donor (HBD), and 5 rotatable bonds [1]. Compared to the broader oxadiazole amide fragment space (typically MW 200–350, HBA 4–6, HBD 0–2), this compound occupies a region of moderate complexity suitable for fragment-to-lead optimization . Its HBA count is higher than simpler oxadiazoles (e.g., 2-amino-5-methyl-1,3,4-oxadiazole, HBA=4) due to the phenoxy oxygen and carboxamide carbonyl, which expands hydrogen-bonding potential. The cyclopentanecarboxamide contributes one additional rotatable bond versus the pivalamide analog (5 vs. 4 in the amide side chain), leading to a slightly higher entropic penalty upon binding. This property signature serves as a quantitative differentiator when selecting scaffolds for fragment-based screening or structure-based design campaigns.

Medicinal chemistry Property space analysis Fragment-based design

Application Scenarios Informed by Quantitative Evidence for N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide


Negative Control for Malaria Phenotypic Screening Workflows

Given its low single-point inhibition (9.0% at 2 µM) in the NF54 nanoGlo assay [1], this compound is well-suited as a weakly active or inactive control in follow-up dose-response or time-kill studies where a non-cytotoxic, structurally related oxadiazole amide is required to benchmark assay window and signal-to-noise ratios.

SAR Comparator for Cyclopentyl Amide Oxadiazole Series

The cyclopentanecarboxamide group provides a specific steric and lipophilic profile (logP 2.3, MW 287.31) [2] that can serve as a reference point when evaluating potency shifts upon systematic amide substitution. Researchers synthesizing analogs with cyclohexyl, phenyl, or branched alkyl amides can use this compound as a baseline to quantify the contribution of the cyclopentyl ring to target binding or phenotypic activity.

Fragment-to-Lead Optimization Starting Scaffold

With a molecular weight of 287 Da and a balanced hydrogen-bonding profile (5 HBA, 1 HBD), the compound falls within the fragment-like space suitable for structure-based drug design [2]. Its low antiplasmodial activity does not preclude activity against other targets; teams pursuing S1P receptor modulation or other GPCR targets can employ this scaffold as a synthetic template for iterative parallel chemistry, leveraging the phenoxymethyl-1,3,4-oxadiazole core while varying the amide substituent to explore structure-activity relationships.

Quote Request

Request a Quote for N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.